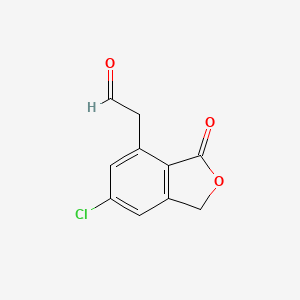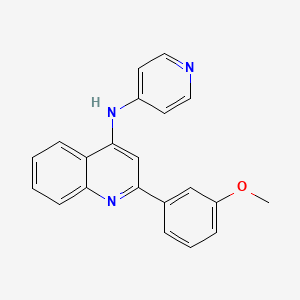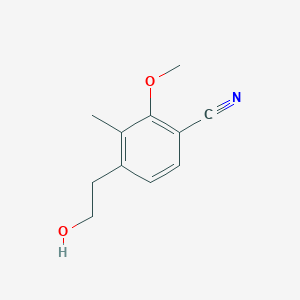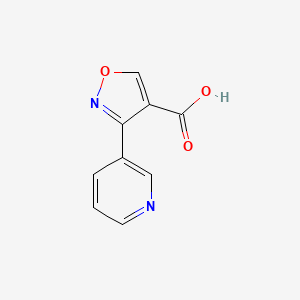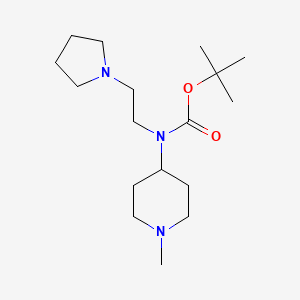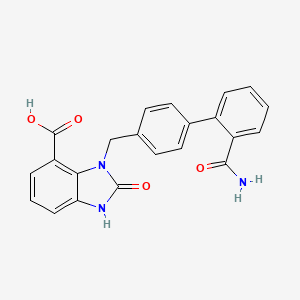
O-TMS Iso-pimecrolimus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-TMS Iso-pimecrolimus involves multiple steps, starting from ascomycin, a macrolactam natural product produced by certain strains of Streptomyces. The process includes dissolving ascomycin in an organic solvent and combining it with a base to obtain the desired compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves using industrial-grade solvents and reagents, as well as advanced purification techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
O-TMS Iso-pimecrolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
O-TMS Iso-pimecrolimus has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its immunosuppressive properties and potential therapeutic applications in treating inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
O-TMS Iso-pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of early cytokines. As a result, it reduces the release of inflammatory cytokines and mediators, thereby exerting its immunosuppressive effects .
Comparación Con Compuestos Similares
Similar Compounds
Pimecrolimus: An immunosuppressant used in the treatment of atopic dermatitis.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
Ascomycin: The natural product from which Pimecrolimus and its derivatives are synthesized
Uniqueness
O-TMS Iso-pimecrolimus is unique due to its specific role as an intermediate in the synthesis of Iso-Pimecrolimus.
Propiedades
Fórmula molecular |
C46H76ClNO11Si |
|---|---|
Peso molecular |
882.6 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-12-[(E,2S,3R)-5-[(1S,3S,4R)-4-chloro-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-15-ethyl-1-hydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone |
InChI |
InChI=1S/C46H76ClNO11Si/c1-13-33-21-27(2)20-28(3)22-39(55-8)42-40(56-9)24-30(5)46(53,58-42)43(50)44(51)48-19-15-14-16-35(48)45(52)57-37(26-36(33)49)31(6)41(59-60(10,11)12)29(4)23-32-17-18-34(47)38(25-32)54-7/h21,23,28,30-35,37-42,53H,13-20,22,24-26H2,1-12H3/b27-21+,29-23+/t28-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41-,42+,46+/m0/s1 |
Clave InChI |
DPLYQMKSGCZWNH-PWTVHRSTSA-N |
SMILES isomérico |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC1=O)[C@H](C)[C@H](/C(=C/[C@H]4CC[C@H]([C@H](C4)OC)Cl)/C)O[Si](C)(C)C)O)C)OC)OC)C)\C |
SMILES canónico |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC1=O)C(C)C(C(=CC4CCC(C(C4)OC)Cl)C)O[Si](C)(C)C)O)C)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)

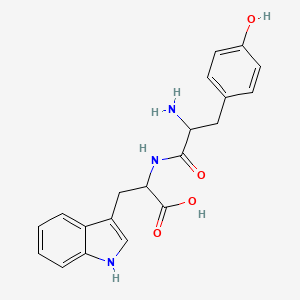
![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
